

Structural Elucidation and Analytical Profiling of Dimethyl 4-Acetoxyisophthalate

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Compound of Interest

Compound Name: *Dimethyl 4-Acetoxyisophthalate*

CAS No.: 71932-29-1

Cat. No.: B1290582

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Executive Summary

This technical guide provides a comprehensive framework for the structural characterization of **Dimethyl 4-acetoxyisophthalate** using ^1H NMR spectroscopy. Designed for medicinal chemists and process development scientists, this document moves beyond basic peak assignment to establish a self-validating analytical protocol.

The core objective is to verify the successful acetylation of dimethyl 4-hydroxyisophthalate, a critical intermediate in the synthesis of liquid crystal polymers and salicylate-based therapeutics. The guide emphasizes the diagnostic utility of substituent-induced chemical shifts (SCS) and coupling constants to confirm regiochemistry.

Chemical Identity & Structural Logic[1][2][3]

Property	Detail
IUPAC Name	Dimethyl 4-(acetyloxy)benzene-1,3-dicarboxylate
Molecular Formula	C ₁₂ H ₁₂ O ₆
Molecular Weight	252.22 g/mol
Core Scaffold	Isophthalate (1,3-disubstituted benzene)
Key Substituent	Acetoxy group (-OAc) at Position 4

Structural Numbering & Connectivity

To ensure accurate assignment, we utilize the following numbering scheme based on priority rules:

- C1: Carboxylate (Ester 1)
- C2: Aromatic CH (Isolated between esters)
- C3: Carboxylate (Ester 2)
- C4: Acetoxy attachment point
- C5: Aromatic CH (Ortho to Acetoxy)
- C6: Aromatic CH (Ortho to Ester 1)

Experimental Protocol

Sample Preparation

Objective: Eliminate solute-solute interactions that cause peak broadening or shift variation.

- Solvent Selection: Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% v/v TMS.
 - Reasoning: The compound is highly soluble in chlorinated solvents. DMSO-d₆ is a secondary choice but may obscure the acetate region due to the quintet at 2.50 ppm.

- Concentration: Prepare a 10-15 mg/mL solution.
 - Protocol: Weigh 8.0 mg of sample into a clean vial. Add 0.6 mL CDCl₃. Vortex for 15 seconds until visually clear. Filter through a cotton plug if particulate matter is observed.
- Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent) to ensure field homogeneity.

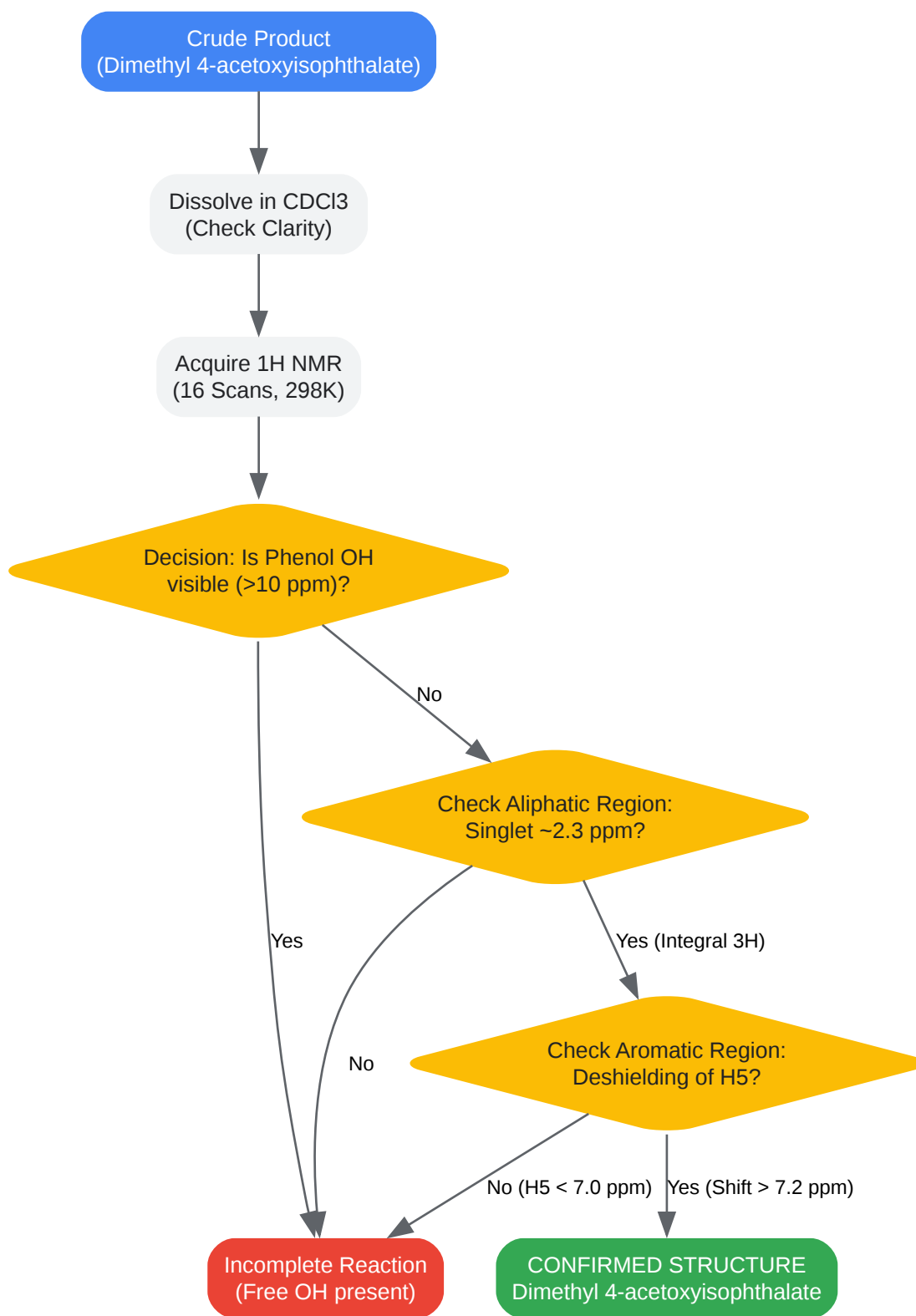
Acquisition Parameters (Standard 400/500 MHz)

- Pulse Sequence: zg30 (30° excitation pulse)
- Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of aromatic protons)
- Spectral Width: -2 to 14 ppm
- Scans (NS): 16 (Sufficient for >10 mg sample)
- Temperature: 298 K (25°C)

Spectral Analysis & Assignment

The Diagnostic Workflow

The following diagram illustrates the logical flow for verifying the structure, specifically differentiating the product from the phenolic precursor.



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Figure 1: Decision tree for structural validation of the acetylation product.

Chemical Shift Data (CDCl₃, 400 MHz)

The spectrum is characterized by three distinct aromatic signals and three aliphatic singlets.

Assignment	Shift (δ , ppm)	Multiplicity	Integral	Coupling (J, Hz)	Mechanistic Explanation
H-2	8.68	d or s	1H	J ~ 2.0 (meta)	Most Deshielded. Located between two electron-withdrawing ester groups (C1, C3).
H-6	8.22	dd	1H	J = 8.5 (ortho) J = 2.0 (meta)	Ortho to Ester (C1). Deshielded by anisotropy of the carbonyl.
H-5	7.25 - 7.35	d	1H	J = 8.5 (ortho)	Ortho to Acetoxy. Key Diagnostic: In the precursor (phenol), this signal is ~6.9-7.0 ppm. Acetylation removes the electron donation of OH, shifting H5 downfield.
Ester -OCH ₃	3.95	s	3H	-	Methyl ester at C3 (less sterically crowded).
Ester -OCH ₃	3.92	s	3H	-	Methyl ester at C1. (May

overlap with C3 ester depending on resolution).

Diagnostic Singlet. Methyl group of the acetate. Distinct from ester methyls.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

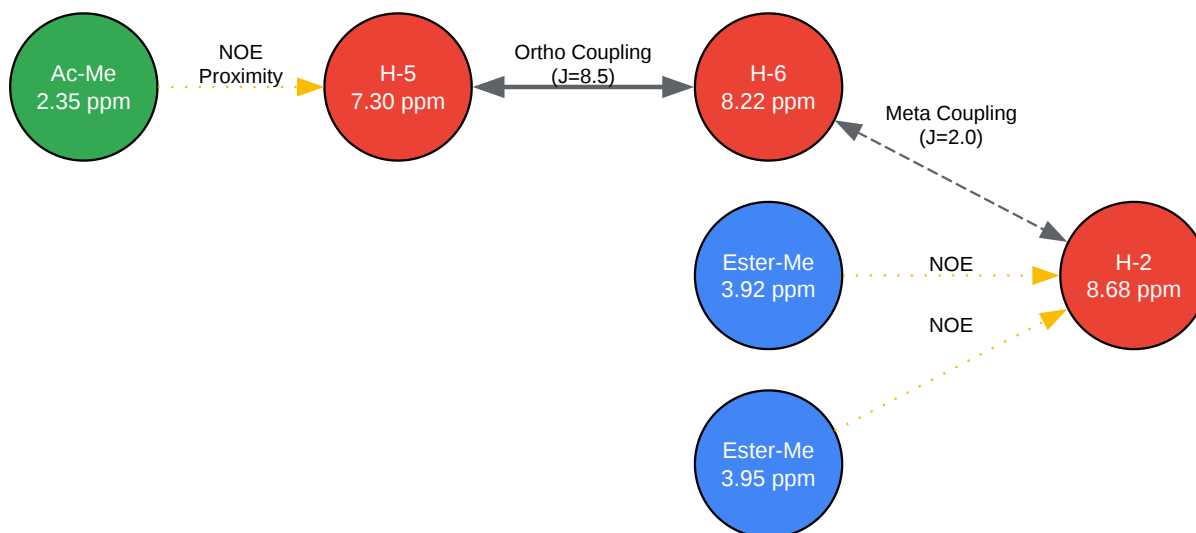
Acetoxy -CH ₃	2.35	s	3H	-
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Detailed Coupling Analysis

- ABX System: The aromatic ring forms an ABX-style spin system (functionally AMX due to large chemical shift separation).
- H5 vs H6 (Ortho Coupling): The doublet at 7.3 ppm (H5) and the doublet of doublets at 8.22 ppm (H6) must share a strong ortho coupling constant ().
- H2 vs H6 (Meta Coupling): H2 often appears as a singlet due to line broadening, but high-resolution scans will reveal a fine doublet () correlating to the splitting in H6.

Structural Connectivity Visualization

Understanding the spatial relationships is vital for interpreting 2D NMR (HMBC/COSY) if further validation is required.



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Figure 2: Proton connectivity and key magnetic interactions. Red nodes indicate aromatic protons; Blue/Green indicate aliphatic protons.

Troubleshooting & Common Impurities

Impurity Signal	Shift (ppm)	Origin	Remediation
Broad Singlet >10.0	10.5 - 11.0	Unreacted Phenol (-OH)	Reaction incomplete. Extend acetylation time or add catalyst (DMAP).
Singlet 2.17	2.17	Acetone	Residual cleaning solvent.[7] Dry sample under high vacuum.
Singlet 7.26	7.26	CHCl ₃	Solvent residual peak (Reference).[7]
Singlet 1.56	1.56	Water	Wet CDCl ₃ . Use ampoules or add activated molecular sieves.
Singlet 2.05	2.05	Acetic Acid	Hydrolysis of Acetyl chloride/Anhydride. Wash organic layer with NaHCO ₃ .

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